4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Overview
Description
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound belonging to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps. One common approach is the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-chloro-2-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide for cyanation.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Cyanated or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: 4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine: The compound has been studied for its potential therapeutic effects. It has shown promise in preclinical studies for treating certain diseases, including cancer and inflammatory conditions.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes. The exact molecular pathways are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Uniqueness: 4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide stands out due to its nitro group, which imparts distinct chemical and biological properties compared to its analogs. This nitro group enhances its reactivity and potential for further functionalization, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-11-13(7-9)24-15(17-11)18-14(20)10-4-2-8(16)6-12(10)19(21)22/h2-7H,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPFONJMBSSGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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